molecular formula C17H12N4O4 B3868764 N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide

N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide

Cat. No. B3868764
M. Wt: 336.30 g/mol
InChI Key: DYWYZOHVZMMDSM-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide, also known as FNH, is a compound that has been widely studied for its potential therapeutic applications. FNH has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Mechanism of Action

The mechanism of action of N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide is not fully understood. However, studies have suggested that it may act through a variety of pathways, including inhibition of NF-κB signaling, modulation of reactive oxygen species (ROS) production, and induction of apoptosis.
Biochemical and Physiological Effects:
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide has also been shown to have antimicrobial effects against Gram-positive bacteria, such as Staphylococcus aureus. In addition, N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide has been found to induce apoptosis in cancer cells, potentially through activation of the caspase pathway.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide in lab experiments is its relatively simple synthesis method. N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide is also relatively stable and can be easily stored for long periods of time. However, one limitation of using N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide research. One area of interest is its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential application is its use as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Additionally, N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide could be further investigated for its potential anticancer effects and its mechanism of action in cancer cells. Finally, the development of more efficient synthesis methods and modifications to the chemical structure of N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide could lead to the development of more potent and effective compounds.

Scientific Research Applications

N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide has also been found to have antimicrobial properties, particularly against Gram-positive bacteria. In addition, N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide has been investigated for its anticancer effects, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c22-17(13-4-2-8-18-10-13)20-19-11-15-6-7-16(25-15)12-3-1-5-14(9-12)21(23)24/h1-11H,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWYZOHVZMMDSM-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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